molecular formula C20H26F6IOSb B179819 (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) CAS No. 121239-75-6

(4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V)

Cat. No. B179819
M. Wt: 645.1 g/mol
InChI Key: QBOTYWKRKSTVOV-UHFFFAOYSA-H
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Patent
US06107361

Procedure details

(4-octyloxyphenyl) diphenyl sulfonium hexafluoroantimonate; (4-decyloxyphenyl) phenyl iodonium hexafluoro antimonate; and (4-octadecyloxyphenyl) phenyl iodonium hexafluoro antimonate.
Name
(4-octyloxyphenyl) diphenyl sulfonium hexafluoroantimonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-decyloxyphenyl) phenyl iodonium hexafluoro antimonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4-octadecyloxyphenyl) phenyl iodonium hexafluoro antimonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][Sb-:2]([F:7])([F:6])([F:5])([F:4])[F:3].C(OC1C=CC([S+](C2C=CC=CC=2)C2C=CC=CC=2)=CC=1)CCCCCCC.F[Sb-](F)(F)(F)(F)F.[CH2:43]([O:53][C:54]1[CH:59]=[CH:58][C:57]([I+:60][C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)=[CH:56][CH:55]=1)[CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50]CC.F[Sb-](F)(F)(F)(F)F.C(OC1C=CC([I+]C2C=CC=CC=2)=CC=1)CCCCCCCCCCCCCCCCC>>[F:1][Sb-:2]([F:7])([F:6])([F:5])([F:4])[F:3].[CH2:43]([O:53][C:54]1[CH:55]=[CH:56][C:57]([I+:60][C:61]2[CH:66]=[CH:65][CH:64]=[CH:63][CH:62]=2)=[CH:58][CH:59]=1)[CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50] |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
(4-octyloxyphenyl) diphenyl sulfonium hexafluoroantimonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Sb-](F)(F)(F)(F)F.C(CCCCCCC)OC1=CC=C(C=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
(4-decyloxyphenyl) phenyl iodonium hexafluoro antimonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Sb-](F)(F)(F)(F)F.C(CCCCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1
Step Three
Name
(4-octadecyloxyphenyl) phenyl iodonium hexafluoro antimonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[Sb-](F)(F)(F)(F)F.C(CCCCCCCCCCCCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
F[Sb-](F)(F)(F)(F)F.C(CCCCCCC)OC1=CC=C(C=C1)[I+]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.